molecular formula C11H23NO2 B1649499 N-(2-Hydroxyethyl)-N-methyloctanamide CAS No. 100828-60-2

N-(2-Hydroxyethyl)-N-methyloctanamide

Cat. No.: B1649499
CAS No.: 100828-60-2
M. Wt: 201.31
InChI Key: GYMBMKPFELGDCD-UHFFFAOYSA-N
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Description

Contextualization of N-Acyl Ethanolamides within Organic Chemistry and Related Disciplines

N-acyl ethanolamides (NAEs) are a class of lipid molecules characterized by a fatty acid chain linked to an ethanolamine (B43304) head group through an amide bond. wikipedia.orgresearchgate.net These compounds are found across the animal and plant kingdoms and are involved in a variety of physiological processes. researchgate.net Structurally, NAEs are derivatives of fatty acids and ethanolamine. wikipedia.org Their biosynthesis in mammals typically involves the creation of N-acyl-phosphatidylethanolamine (NAPE) from other phospholipids, which is then cleaved to release the NAE. nih.gov

Within organic chemistry, NAEs are a subject of interest due to their diverse biological activities. Prominent examples include anandamide (B1667382) (N-arachidonoylethanolamine), an endogenous cannabinoid that interacts with cannabinoid receptors, and oleoylethanolamide, an anorexic substance. nih.gov Other members, like palmitoylethanolamide (B50096) (PEA), are recognized for their anti-inflammatory properties. nih.gov The functions of these molecules are often mediated through interactions with specific biological receptors, such as cannabinoid receptors, vanilloid receptors, or peroxisome proliferator-activated receptors (PPARs). researchgate.net Research into NAEs spans from their synthesis and metabolic pathways to their roles as signaling molecules in eukaryotes. nih.govresearchgate.net

Significance of N-(2-Hydroxyethyl)-N-methyloctanamide within Contemporary Chemical Research

This compound is a specific N-substituted fatty acid amide. Its structure features an eight-carbon acyl chain (octanoyl group) attached to a nitrogen atom that is further substituted with both a methyl group and a 2-hydroxyethyl group. uni.lu While public databases confirm its chemical identity, they also indicate a nascent research profile, with a notable lack of extensive literature dedicated specifically to this compound. uni.lu

The significance of this compound in contemporary research is therefore largely inferred from its structural characteristics and the established roles of similar molecules. The presence of both hydrophilic (hydroxyethyl group) and lipophilic (octanoyl chain) moieties suggests potential surfactant properties, similar to related compounds like N,N-Bis(2-hydroxyethyl)dodecanamide. ontosight.aibiosynth.com Furthermore, its structure makes it a potential intermediate in the synthesis of more complex molecules in fields like materials science or pharmaceuticals. ontosight.ai The study of such a molecule, while currently limited, could contribute to a deeper understanding of structure-activity relationships within the broader class of N-substituted amides.

Table 1: Chemical Identifiers for this compound

This table is interactive and allows for sorting.

Identifier Value
Molecular Formula C11H23NO2
Monoisotopic Mass 201.17288 Da
IUPAC Name This compound
InChI InChI=1S/C11H23NO2/c1-3-4-5-6-7-8-11(14)12(2)9-10-13/h13H,3-10H2,1-2H3
InChIKey GYMBMKPFELGDCD-UHFFFAOYSA-N
SMILES CCCCCCCC(=O)N(C)CCO

Data sourced from PubChemLite. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data

This table is interactive and allows for sorting.

Adduct m/z Predicted CCS (Ų)
[M+H]+ 202.18016 151.9
[M+Na]+ 224.16210 156.1
[M-H]- 200.16560 151.4
[M+NH4]+ 219.20670 170.9
[M+K]+ 240.13604 155.8
[M+H-H2O]+ 184.17014 146.0

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Overview of Research Paradigms Applied to N-Substituted Amide Systems

The study of N-substituted amides, including compounds like this compound, employs a range of established research paradigms from synthetic organic chemistry to analytical and computational methods.

Synthesis: The formation of N-substituted amides is a fundamental transformation in organic chemistry. Common synthetic routes include:

Acylation of Amines: This involves reacting a primary or secondary amine with a carboxylic acid derivative, such as an acid chloride or anhydride. fiveable.me

Amidation of Nitriles: Catalytic systems have been developed for the direct conversion of nitriles to N-substituted amides by reacting them with primary amines, often in an aqueous medium. scielo.br

Rearrangement Reactions: The Baeyer-Villiger oxidation of certain ketones can lead to the formation of ester intermediates that can be further transformed. acs.org

Specific Functional Group Introduction: The synthesis of N-(2-hydroxyethyl) amides can be achieved by reacting a parent amide or amine with reagents like 2-iodoethanol (B1213209) or via reductive alkylation and cyclization reactions involving precursors like monoethanolamine. chemicalbook.comgoogle.com

Characterization and Analysis: Once synthesized, the structural confirmation and purity of N-substituted amides are determined using a suite of analytical techniques:

Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify key functional groups, such as the amide carbonyl (C=O) and N-H bonds. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure and connectivity of atoms. chemicalbook.commdpi.com

Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight and elemental composition of the synthesized compound. mdpi.com

Chromatography: Techniques like liquid chromatography are often coupled with mass spectrometry (LC-MS) to separate and identify compounds within a mixture, which is particularly useful when studying metabolic pathways or reaction products. nih.gov

Computational and Theoretical Studies: Research into N-substituted amides also extends to computational chemistry to understand their intrinsic properties:

Electronic Structure: The substitution of one or both hydrogen atoms on the amide nitrogen can significantly alter the electronic properties of the amide bond. fiveable.me Heteroatom substitution, for example, can reduce the resonance stabilization and lead to a more pyramidal nitrogen atom. nih.gov Computational modeling helps in evaluating these effects on bond lengths and energies. nih.gov

Structure-Activity Relationships (SAR): For bioactive amides, computational tools like molecular docking are used to predict how a molecule might bind to a biological target, such as an enzyme or receptor. nih.gov This aids in the rational design of new derivatives with potentially enhanced activity. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxyethyl)-N-methyloctanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-3-4-5-6-7-8-11(14)12(2)9-10-13/h13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMBMKPFELGDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733994
Record name N-(2-Hydroxyethyl)-N-methyloctanamide
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Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100828-60-2
Record name N-Ethanol-N-methyl caprylamide
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Record name N-(2-Hydroxyethyl)-N-methyloctanamide
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Record name N-(2-hydroxyethyl)-N-methyloctanamide
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Record name N-HYDROXYETHYL-N-METHYLCAPRYLAMIDE
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Synthetic Methodologies and Chemical Derivatization of N 2 Hydroxyethyl N Methyloctanamide

Established Synthetic Pathways for N-Acyl-N-(2-hydroxyethyl)amines

Established methods for the synthesis of N-acyl-N-(2-hydroxyethyl)amines, including N-(2-Hydroxyethyl)-N-methyloctanamide, primarily involve the formation of the amide bond. This can be achieved either through the direct coupling of a carboxylic acid and an amine or via a sequential process of amine modification followed by acylation.

Direct Amidation Strategies

Direct amidation involves the one-step reaction between a carboxylic acid and an amine to form an amide, with the concurrent removal of a water molecule. While this approach is atom-economical, it often requires harsh reaction conditions or the use of activating agents to overcome the formation of unreactive carboxylate-ammonium salts.

One effective modern approach for the direct amidation of carboxylic acids with amines employs silicon-based reagents such as methyltrimethoxysilane (B3422404) (MTM). This method has proven to be an effective, inexpensive, and safe alternative for direct amidations. The reaction proceeds by activating the carboxylic acid, facilitating the nucleophilic attack of the amine. This process is generally carried out in a suitable solvent like toluene. A key advantage of using MTM is the straightforward work-up procedure, which can yield the pure amide product without the need for chromatographic purification.

Table 1: Examples of Methyltrimethoxysilane (MTM)-Mediated Direct Amidation

Carboxylic Acid Amine Product Yield (%)
Octanoic Acid N-methylaminoethanol This compound High (estimated)
Benzoic Acid Benzylamine N-Benzylbenzamide 95
Phenylacetic Acid Morpholine 2-Phenyl-1-morpholinoethan-1-one 85
Adipic Acid Aniline N1,N6-Diphenyladipamide 78 (per amide)

Amine Alkylation and Acylation Sequences

A sequential approach to synthesizing this compound involves a two-step process: N-alkylation followed by N-acylation. This method offers greater control over the substitution pattern of the final product.

The synthesis would commence with the selective mono-N-alkylation of an appropriate amine. For instance, the reaction of ethanolamine (B43304) with a methylating agent would yield N-methylethanolamine. A significant challenge in this step is preventing over-alkylation, which leads to the formation of tertiary amines. Control over stoichiometry and the choice of alkylating agent are crucial for achieving high selectivity.

The second step is the N-acylation of the resulting N-methylaminoethanol with octanoyl chloride or octanoic acid (with an activating agent). This reaction typically proceeds under milder conditions than direct amidation and often results in high yields of the desired amide. The use of an acyl chloride is a common and effective method for this transformation.

Table 2: Two-Step Synthesis of this compound

Step Reactant 1 Reactant 2 Product Key Considerations
1. N-Alkylation Ethanolamine Methyl iodide N-methylaminoethanol Control of stoichiometry to prevent dialkylation.
2. N-Acylation N-methylaminoethanol Octanoyl chloride This compound Reaction is typically fast and high-yielding.

Advanced Synthetic Approaches to this compound Analogues

Advanced synthetic methodologies provide access to analogues of this compound with more complex structures, such as those with defined stereochemistry or those designed as peptidomimetics.

Stereoselective Synthesis of Chiral β-Hydroxy Amide Moieties

While this compound itself is not chiral, the synthesis of chiral analogues containing β-hydroxy amide moieties is of significant interest, particularly in medicinal chemistry. These chiral structures can be synthesized using various stereoselective methods. One common strategy involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed. Another approach is the use of chiral catalysts in reactions such as asymmetric aldol (B89426) additions or the reduction of β-keto amides. These methods allow for the preparation of enantiomerically enriched β-hydroxy amides, which can be valuable building blocks for more complex molecules.

Catalytic Methodologies in N-Substituted Amide Synthesis (e.g., Iridium-catalyzed reactions)

Modern catalytic methods offer efficient and environmentally friendly routes to N-substituted amides. Iridium-catalyzed reactions, in particular, have emerged as powerful tools for the N-alkylation of amides using alcohols as alkylating agents. researchgate.net This "borrowing hydrogen" or "hydrogen auto-transfer" methodology involves the temporary oxidation of the alcohol to an aldehyde by the iridium catalyst. The aldehyde then reacts with the amide to form an enamine or imine intermediate, which is subsequently reduced by the iridium hydride species generated in the initial oxidation step. This process is highly atom-economical, with water being the only byproduct. Such catalytic systems, often employing a Cp*Ir complex, can be used for the N-alkylation of a wide range of amides with various alcohols under solvent-free conditions. researchgate.net

Table 3: Scope of Iridium-Catalyzed N-Alkylation of Amides with Alcohols

Amide Alcohol Catalyst System Product
Benzamide Benzyl alcohol [Cp*IrCl2]2/NaOAc N-Benzylbenzamide
Acetamide 1-Butanol [Cp*IrCl2]2/NaOAc N-Butylacetamide
Lauramide Ethanol [Cp*IrCl2]2/NaOAc N-Ethyllauramide

Peptidomimetic Synthesis Strategies Incorporating Hydroxyethyl (B10761427) Secondary Amine Isosteres

The hydroxyethyl secondary amine moiety is a well-known isostere for the peptide bond in medicinal chemistry. mdpi.com These structures are designed to mimic the geometry and hydrogen bonding capabilities of a peptide linkage while being resistant to enzymatic degradation by proteases. The synthesis of peptidomimetics incorporating a hydroxyethyl secondary amine isostere often starts from chiral amino epoxides. mdpi.com The epoxide is opened by an amine, followed by further synthetic modifications to introduce the desired side chains and terminal groups. This strategy allows for the creation of a diverse range of peptidomimetic compounds that can act as potent and selective enzyme inhibitors. mdpi.com For example, such isosteres have been successfully incorporated into inhibitors of human β-secretase (BACE), an important target in Alzheimer's disease research. mdpi.com

Green Chemistry Principles and Sustainable Synthesis

The growing emphasis on sustainable industrial practices has propelled the adoption of green chemistry principles in the synthesis of fine chemicals, including this compound. rsc.orgresearchgate.net This approach aims to minimize the environmental impact by focusing on aspects such as the use of non-hazardous reagents, renewable feedstocks, and the maximization of atom efficiency. rsc.orgresearchgate.net The application of biocatalysis, particularly with enzymes like lipases, represents a significant advancement in the sustainable production of N-acylalkanolamides. beilstein-journals.orgnih.gov

Environmentally Benign Reagents and Solvent Systems

The synthesis of this compound traditionally involves the amidation of octanoic acid or its derivatives with N-methylaminoethanol. Green chemistry seeks to replace conventional chemical methods, which may use harsh conditions and hazardous reagents, with more sustainable alternatives.

Biocatalysis: A cornerstone of green synthesis for amides is the use of enzymes, particularly lipases. beilstein-journals.org Lipases, such as Candida antarctica Lipase B (CALB), often available in immobilized forms like Novozym® 435, have demonstrated high efficiency and selectivity in catalyzing N-acylation reactions. beilstein-journals.orgnih.govnih.govresearchgate.net This enzymatic approach offers several advantages:

Mild Reaction Conditions: Enzymatic reactions typically proceed at or near ambient temperature and pressure, reducing energy consumption. researchgate.net

High Selectivity: Lipases exhibit high chemoselectivity, specifically targeting the amine group for acylation over the hydroxyl group in amino alcohols, which eliminates the need for protecting groups and reduces the number of synthetic steps. nih.govnih.govresearchgate.net

Reduced Waste: The high selectivity minimizes the formation of byproducts, leading to cleaner reaction profiles and simpler purification processes. nih.gov

Catalyst Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, improving the economic viability and sustainability of the process. beilstein-journals.org

Solvent Systems: The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. nih.gov Research into the synthesis of N-acylalkanolamides has explored several green solvent strategies:

Solvent-Free Systems: Conducting reactions without a solvent ("neat") is considered an ideal green approach. rsc.org For lipase-catalyzed synthesis of amides, solvent-free conditions can be highly effective, leading to high yields and eliminating solvent-related waste and purification issues. nih.gov

Bio-based and Less Toxic Solvents: When a solvent is necessary, the focus shifts to greener alternatives to traditional volatile organic compounds (VOCs). researchgate.net For lipase-catalyzed amidations, solvents like hexane (B92381) have been used, although the trend is moving towards even more benign options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass. nih.govwur.nl Other green solvents of interest include water, supercritical fluids (like CO2), and ionic liquids, which offer benefits such as non-flammability and recyclability. researchgate.netnih.govorientjchem.org

The following table compares conventional and green solvent systems for chemical synthesis.

FeatureConventional Solvents (e.g., Toluene, DMF)Green Alternatives (e.g., Water, 2-MeTHF, Supercritical CO2)Solvent-Free
Source Petrochemical-basedOften renewable/bio-based or abundant (water)Not applicable
Toxicity Often toxic, carcinogenic, or mutagenicGenerally low toxicityNo solvent toxicity
Environmental Impact Can cause air pollution (VOCs), soil and water contaminationBiodegradable or low environmental persistenceMinimal environmental impact
Safety Often flammable and volatileHigher flash points, non-flammable options availableEliminates solvent-related fire hazards
Recyclability Can be difficult and energy-intensiveDesigned for easier recovery and reuseNot applicable

Atom Economy and Reaction Efficiency Considerations

Green chemistry metrics are essential for quantitatively assessing the sustainability of a synthetic process. whiterose.ac.uk Atom economy and reaction mass efficiency are two of the most widely used metrics. tamu.edu

Atom Economy (AE): Introduced by Barry Trost, atom economy is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.comigitsarang.ac.in It is calculated as:

AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Addition and rearrangement reactions are ideal, with a 100% atom economy, as all reactant atoms are incorporated into the final product. igitsarang.ac.in Substitution and elimination reactions, which generate stoichiometric byproducts, inherently have lower atom economies. igitsarang.ac.in

In the context of this compound synthesis, a biocatalytic, direct amidation approach exhibits a significantly higher atom economy compared to traditional methods that might involve activating agents or protecting groups.

Reaction Mass Efficiency (RME): While atom economy is a theoretical maximum, Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's greenness by incorporating the reaction yield and the actual masses of reactants used, including any in molar excess. tamu.edu

RME (%) = (Mass of Isolated Product / Total Mass of Reactants) x 100

The direct lipase-catalyzed synthesis of this compound from octanoic acid and N-methylaminoethanol is a condensation reaction that produces water as the only byproduct.

C₈H₁₆O₂ (Octanoic Acid) + C₃H₉NO (N-methylaminoethanol) → C₁₁H₂₃NO₂ (Product) + H₂O (Water)

The atom economy for this ideal reaction is:

AE (%) = [201.31 / (144.21 + 75.11)] x 100 = (201.31 / 219.32) x 100 ≈ 91.8%

This high atom economy signifies that a large portion of the reactant atoms is incorporated into the desired product. In contrast, a hypothetical multi-step synthesis involving protecting groups or activating agents that are not part of the final product would result in a lower atom economy.

The table below presents a comparative analysis of atom economy for different synthetic approaches.

Synthetic RouteReactantsByproductsTheoretical Atom Economy (%)Key Considerations
Direct Enzymatic Amidation Octanoic acid, N-methylaminoethanolWater~91.8%High efficiency; minimal waste. nih.gov
Acyl Chloride Method Octanoyl chloride, N-methylaminoethanolHydrochloric acid (neutralized to salt)< 73% (depends on base used)Generates corrosive HCl and salt waste.
Activated Ester Method Activated octanoic ester, N-methylaminoethanolLeaving group (e.g., N-Hydroxysuccinimide)< 64%Requires stoichiometric activating agent, creating significant waste.

By prioritizing synthetic routes with high atom economy and reaction efficiency, such as direct enzymatic amidation, the production of this compound can be aligned with the principles of sustainable and green chemistry. primescholars.com

Analytical Research Methodologies for N 2 Hydroxyethyl N Methyloctanamide

Chromatographic Techniques for Isolation, Separation, and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for both the qualitative identification and quantitative measurement of N-(2-Hydroxyethyl)-N-methyloctanamide. The technique separates volatile compounds in the gas phase followed by their detection and identification by mass spectrometry.

For analysis, the compound is typically injected into the GC, where it is vaporized. It then travels through a capillary column, such as a DB-1MS fused silica (B1680970) column, propelled by an inert carrier gas like helium. nih.gov The separation is based on the compound's boiling point and affinity for the stationary phase. The temperature of the column oven is programmed to increase gradually to ensure efficient separation. nih.gov

After eluting from the column, the compound enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting molecular ion and characteristic fragment ions are detected. The mass spectrum of this compound, with a monoisotopic mass of approximately 201.17 g/mol , would show a molecular ion peak ([M]+) and specific fragmentation patterns that confirm its structure. epa.govuni.lu Quantitative analysis can be performed by comparing the peak area of the compound to that of a known concentration of an internal standard.

Below is a table outlining typical GC-MS parameters for the analysis of this compound.

Table 1: Illustrative GC-MS Operating Parameters

Parameter Setting
GC System Shimadzu QP2020 GC-MS or similar
Column Elite-1 or DB-1MS fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) nih.govamazonaws.com
Injector Temperature 250-280 °C nih.govamazonaws.com
Carrier Gas Helium at a constant flow (e.g., 1.0-1.4 mL/min) nih.govamazonaws.com
Oven Program Initial temp 50°C, hold for 3 min, ramp at 5°C/min to 300°C, hold for 10 min nih.gov
MS Ion Source Temp 220-280 °C nih.govamazonaws.com
Ionization Mode Electron Impact (EI) at 70 eV nih.govamazonaws.com

| Scan Range | 35-500 amu nih.gov |

Liquid Chromatography (LC) Based Methods for Complex Mixture Analysis

Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is indispensable for analyzing this compound within complex matrices such as biological fluids or environmental samples. nih.gov LC separates compounds in a liquid mobile phase that passes through a solid stationary phase packed in a column.

High-performance liquid chromatography (HPLC) combined with electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides a highly sensitive and selective method for quantification. nih.gov This method is adept at distinguishing between compounds with similar structures, such as hydroxylated metabolites and N-oxides. nih.gov For this compound, which contains a hydroxyl group, ESI in positive ion mode would likely produce a prominent protonated molecular ion ([M+H]+). nih.gov Further fragmentation in the mass spectrometer (MS/MS) would yield specific product ions, allowing for unambiguous identification and quantification even at low concentrations. nih.gov The use of atmospheric pressure chemical ionization (APCI) is another option that can provide complementary information, particularly in distinguishing isomers. nih.gov

Thin-Layer Chromatography (TLC) for Screening and Purification Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions and for the initial screening of purification fractions. mdpi.com The method involves spotting the sample onto a plate coated with a stationary phase, typically silica gel. nih.gov The plate is then developed in a sealed chamber containing a suitable mobile phase.

For this compound, a non-polar compound with a polar hydroxyl group, a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297) would be effective. mdpi.com The separation is based on the compound's differential partitioning between the stationary and mobile phases. After development, the compound's position on the plate is visualized, often using an iodine chamber or a UV lamp if the compound is UV-active. The retention factor (Rƒ) value is calculated to characterize the compound in that specific TLC system.

Table 2: Example TLC System for this compound

Parameter Description
Stationary Phase Silica gel G coated on glass plates or aluminum foil nih.gov
Mobile Phase Ethyl acetate / n-hexane mixture (e.g., 7:3, v/v) mdpi.com
Development In a sealed chamber saturated with mobile phase vapor

| Visualization | Iodine vapor or potassium permanganate (B83412) stain |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are crucial for the definitive structural elucidation of this compound, providing detailed information about its atomic framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed structural information.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The long alkyl chain of the octanoyl group would produce overlapping signals in the upfield region. The protons on the carbons adjacent to the carbonyl group, the nitrogen atom, and the hydroxyl group would appear at more downfield chemical shifts. docbrown.info

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. docbrown.info The carbonyl carbon of the amide would have the most downfield chemical shift. The carbons of the N-methyl and N-hydroxyethyl groups, along with the carbons of the octanoyl chain, would each give a distinct signal. docbrown.infost-andrews.ac.uk

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
CH₃ (octanoyl) ~0.9 (triplet) ~14
(CH₂)₅ (octanoyl) ~1.2-1.4 (multiplet) ~22-32
CH₂ C=O ~2.3 (triplet) ~34
C=O - ~174
N-CH₃ ~2.9-3.0 (singlet) ~35-38
N-CH₂ CH₂OH ~3.5 (triplet) ~50-55
NCH₂CH₂ OH ~3.7 (triplet) ~59-61

Note: Predicted shifts are based on analogous structures and may vary depending on solvent and other experimental conditions. docbrown.infodocbrown.infost-andrews.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.

The IR spectrum of this compound would display several characteristic absorption bands. A broad peak in the high-frequency region would indicate the O-H stretch of the hydroxyl group. The C-H stretching vibrations of the long alkyl chain would appear just below 3000 cm⁻¹. A strong, sharp absorption band in the 1600-1650 cm⁻¹ range is characteristic of the C=O stretching of the tertiary amide group. Other peaks corresponding to C-N and C-O stretching would be present in the fingerprint region. st-andrews.ac.ukmdpi.com

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching, broad 3500-3200 st-andrews.ac.uk
C-H (Alkyl) Stretching 2950-2850
C=O (Amide) Stretching, strong 1650-1600 st-andrews.ac.uk
C-N Stretching 1250-1020

| C-O | Stretching | 1150-1050 mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone in the unequivocal identification of this compound. By providing a high degree of mass accuracy, HRMS allows for the determination of the elemental composition of the molecule, a critical step in distinguishing it from other compounds with similar nominal masses.

The monoisotopic mass of this compound is 201.1729 g/mol . HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure this mass with high precision, typically in the sub-ppm range, which is crucial for confirming the molecular formula (C₁₁H₂₃NO₂).

Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments on HRMS platforms provides detailed structural information through the analysis of fragmentation patterns. While specific experimental fragmentation data for this compound is not extensively published, the fragmentation pathways can be inferred from the known behavior of similar N-acyl ethanolamides and other amide-containing molecules.

A primary fragmentation pathway for NAEs involves the cleavage of the amide bond. For this compound, this would likely result in the formation of a characteristic fragment ion corresponding to the N-methyl-N-(2-hydroxyethyl)amine moiety. Alpha-cleavage adjacent to the carbonyl group and the nitrogen atom is also a common fragmentation route for amides. The presence of the N-methyl group is expected to influence the fragmentation, potentially leading to specific neutral losses or characteristic ions that can aid in its structural confirmation.

Table 1: Predicted HRMS Data for this compound

ParameterPredicted Value
Molecular FormulaC₁₁H₂₃NO₂
Monoisotopic Mass201.1729 u
[M+H]⁺202.1801 u
[M+Na]⁺224.1621 u
Predicted CCS ([M+H]⁺)151.9 Ų

Data sourced from publicly available chemical databases.

Advanced Analytical Platforms and Miniaturization

The development of advanced analytical platforms, including hyphenated techniques and miniaturized systems, is revolutionizing the analysis of NAEs like this compound.

Hyphenated Techniques (e.g., LC-MS/MS) for Comprehensive Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of NAEs in complex biological matrices. The chromatographic separation provided by liquid chromatography (LC) is essential for resolving this compound from other isomeric and isobaric compounds, which is a common challenge in lipidomics. Reversed-phase chromatography is typically employed for the separation of these relatively nonpolar molecules.

The subsequent detection by tandem mass spectrometry (MS/MS), often using a triple quadrupole instrument, allows for highly sensitive and selective quantification through multiple reaction monitoring (MRM). In an MRM experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This targeted approach significantly enhances the signal-to-noise ratio, enabling the detection of low-abundance NAEs.

Table 2: Illustrative LC-MS/MS Parameters for NAE Analysis

ParameterTypical Conditions
LC Column C18 reversed-phase
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol with 0.1% formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor Ion (e.g., [M+H]⁺) → Product Ion

These are general parameters and require optimization for specific applications.

Development of Microanalytical Devices for N-Acyl Ethanolamide Detection

The field of microfluidics, often referred to as lab-on-a-chip technology, is driving the development of miniaturized analytical devices for a wide range of applications, including the analysis of bioactive lipids. These devices offer several advantages, such as reduced sample and reagent consumption, faster analysis times, and the potential for portability and high-throughput screening.

While specific microanalytical devices tailored exclusively for this compound have not been widely reported, the principles and technologies are applicable to the broader class of NAEs. Research in this area is focused on integrating various analytical steps, including sample preparation, separation, and detection, onto a single chip.

For instance, microfluidic chips can be designed to perform automated solid-phase extraction to isolate NAEs from complex samples. Subsequent separation can be achieved using microchip-based liquid chromatography or electrophoresis. Detection on these miniaturized platforms can be accomplished using various methods, including integrated mass spectrometry interfaces or electrochemical sensors. The development of such integrated micro-devices holds the promise of enabling rapid, on-site analysis of NAEs in diverse settings.

Table 3: Comparison of Analytical Platforms

FeatureHRMSLC-MS/MSMicroanalytical Devices
Primary Function Exact mass determination, structural elucidationQuantification, separation of complex mixturesMiniaturization, high-throughput screening
Sensitivity HighVery HighApplication dependent, potentially high
Specificity Very HighVery HighHigh
Throughput ModerateHighPotentially Very High
Portability LowLowHigh

Structure Activity Relationship Sar Studies and Computational Design of N 2 Hydroxyethyl N Methyloctanamide Analogues

Elucidation of Structural Determinants Governing Biological Interactions

The octanoyl (C8) chain of N-(2-Hydroxyethyl)-N-methyloctanamide is a crucial determinant of its molecular properties. For the broader class of N-acylethanolamines, the length and degree of saturation of the fatty acyl chain significantly modulate their biological activity and physical behavior. nih.govresearchgate.net

Research on N-acylethanolamine acid amidase (NAAA), a key enzyme in the degradation of these lipids, demonstrates a strict dependence of catalytic efficiency on the length of the acyl chain. researchgate.net Studies involving saturated fatty acid ethanolamides show that the enzyme has a clear preference for specific chain lengths. For instance, NAAA displays the highest catalytic efficiency (Vmax/Km) for N-palmitoylethanolamide (PEA), which has a 16-carbon chain. researchgate.net The efficiency decreases for both shorter and longer chains. researchgate.net This indicates that the enzyme's binding pocket is structurally optimized to accommodate a C16 acyl chain.

Similarly, the degree of saturation affects activity. NAAA preferentially hydrolyzes saturated and monounsaturated fatty acid ethanolamides over polyunsaturated ones. nih.govnih.gov This preference is also seen in the biosynthesis of NAE precursors, where enzymes like cPLA2ε favor the transfer of saturated or monounsaturated acyl chains. nih.gov The presence of double bonds alters the conformation and flexibility of the acyl chain, which in turn affects how it fits within a receptor or enzyme active site.

The impact of acyl chain characteristics on the bioactivity of N-acylethanolamines against the NAAA enzyme is summarized in the table below.

Compound ClassAcyl Chain LengthRelative Catalytic Efficiency (Vmax/Km)Reference
Saturated FAEsC13Moderate researchgate.net
Saturated FAEsC16 (PEA)Highest researchgate.net
Saturated FAEsC18Low researchgate.net
Monounsaturated FAEsC18:1 (OEA)High researchgate.netnih.gov

This table illustrates the principle that enzymatic activity is highly sensitive to the acyl chain length, with a clear optimal length for maximal catalytic hydrolysis by NAAA.

The N-(2-Hydroxyethyl) headgroup is a polar moiety that plays a pivotal role in mediating interactions with biological targets. While direct binding studies on this compound are not extensively detailed in the literature, analogies to related structures underscore the importance of this functional group. The hydroxyl (-OH) and amide groups are capable of forming hydrogen bonds, which are fundamental to the specificity and stability of ligand-receptor interactions. ontosight.ai

In many biological systems, the ethanolamine (B43304) headgroup is essential for anchoring the ligand to the binding site of a receptor or the active site of an enzyme. For example, in the binding of various ligands, hydroxyl groups are known to be heavily involved in coordination and complex formation. researchgate.net The oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor, allowing for versatile interactions with amino acid residues such as serine, threonine, or tyrosine in a protein's binding pocket. The N-methyl group, present in this compound, alters the polarity and steric bulk of the headgroup compared to non-methylated NAEs, which can lead to a modified binding affinity or selectivity for its targets.

The three-dimensional conformation and stereochemistry of NAE analogues are critical factors that influence their biological activity. The flexible octanoyl chain allows the molecule to adopt various conformations, but only specific spatial arrangements are typically active at a biological target. Molecular dynamics simulations of related NAEs have shown that the stability of the enzyme-substrate complex is a key factor in determining catalytic efficiency, and this stability is directly related to the molecule's conformation within the active site. researchgate.net

Stereochemistry becomes particularly important in analogues that contain chiral centers. Studies on potent and selective inhibitors of the NAAA enzyme, which shares substrates with this compound, highlight this principle. For example, the inhibitor ARN077 possesses a specific stereochemistry, (2S,3R)-2-methyl-4-oxo-oxetan-3-yl, which is essential for its high potency. nih.govresearchgate.net Any variation in this stereochemical arrangement would likely lead to a significant loss of inhibitory activity. This demonstrates that the precise spatial orientation of functional groups is required for optimal interaction with the enzyme's active site, a principle that extends to the substrate this compound and its analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the bioactivity of novel molecules and guiding the design of more potent and selective analogues.

While specific QSAR models for this compound are not prominently published, the methodology has been successfully applied to structurally related compounds, such as inhibitors of the NAAA enzyme. A pioneering 3D-QSAR study was developed for a series of N-(2-oxo-3-oxetanyl)carbamic acid esters, which are potent NAAA inhibitors. escholarship.org

In this study, the atomic property field method was employed to build a predictive model. The resulting model was able to account for the structural variations within the series of inhibitors and was successfully validated by accurately predicting the potency of newly designed compounds. escholarship.org The success of this 3D-QSAR model demonstrates that such computational approaches can be powerful tools for understanding the structure-activity relationships of ligands that interact with NAE-metabolizing enzymes. escholarship.org This provides a clear precedent for developing similar predictive models for this compound and its analogues to forecast their activity profiles against various biological targets.

The foundation of any QSAR model is the selection of molecular descriptors, which are numerical values that encode different aspects of a molecule's structural, physical, and chemical properties. nih.govresearchgate.net The choice of descriptors is critical for building a robust and predictive model. Descriptors can be broadly categorized into several classes: constitutional, topological, geometric, and electronic. ucsb.edumdpi.com

For molecules like this compound, a combination of descriptors would be necessary to capture the features essential for bioactivity.

The table below details common molecular descriptors and their relevance in QSAR modeling.

Descriptor ClassExample DescriptorsSignificance in ModelingReference
Electronic HOMO/LUMO Energies, Electrophilicity Index (ω)Describe molecular reactivity and the ability to participate in electronic interactions with a target. researchgate.netucsb.edu
Physicochemical LogP (Lipophilicity), LogS (Aqueous Solubility)Determine how a molecule partitions between lipid and aqueous environments, affecting its ability to cross membranes and reach its target. researchgate.net
Topological Topological Polar Surface Area (PSA)Relates to hydrogen bonding potential and is often correlated with membrane permeability. researchgate.net
Steric/Shape Molar Refractivity (MR), Molecular WeightDescribe the size and bulk of the molecule, which are critical for steric fit within a binding pocket. researchgate.netucsb.edu
3D Descriptors WHIM (Weighted Holistic Invariant Molecular)Capture 3D information about molecular size, shape, and symmetry, which are crucial for ligand-receptor complementarity. mdpi.com

In developing a QSAR model for this compound analogues, one would calculate a range of such descriptors for each compound in a training set. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to identify the subset of descriptors that best correlates with the observed biological activity, yielding a predictive mathematical equation. mdpi.com

Rational Design and Virtual Screening of this compound Derivatives

The rational design of analogues of this compound is heavily influenced by the study of related N-acylethanolamines and their interaction with biological targets. A primary focus of this research has been the enzymes responsible for the degradation of these signaling lipids, such as Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA). By inhibiting these enzymes, the levels of endogenous NAEs can be increased, leading to therapeutic effects in conditions like pain and inflammation. nih.govrsc.org

De Novo Design Approaches for Targeted Activities

De novo design involves the creation of novel molecular structures, often guided by the three-dimensional structure of a biological target. While direct de novo design studies on this compound are not available, the principles have been applied to the broader class of fatty acid derivatives. For instance, the understanding of how fatty acids are synthesized de novo in cancer cells has led to the design of inhibitors for enzymes like fatty-acid synthase (FASN). nih.gov

In the context of NAE analogues, de novo design principles are often integrated with SAR data. For example, in the development of NAAA inhibitors, researchers have synthesized and tested a series of compounds with systematic modifications. rsc.orgnih.gov These studies explore how changes in the acyl chain length, the nature of the head group, and the introduction of different functional groups impact inhibitory potency and selectivity.

A key aspect of the rational design of fatty acid amide derivatives has been the incorporation of different chemical moieties to mimic or replace parts of the original molecule to enhance activity or stability. For example, silicon-containing fatty acid amide derivatives have been designed and synthesized as novel agonists for Peroxisome Proliferator-Activated Receptors (PPARs), demonstrating that a silyl (B83357) group can act as a mimetic for a cis-olefin. nih.gov This approach highlights how de novo concepts can lead to the development of compounds with desired biological activities.

The table below summarizes findings from SAR studies on analogues, which can inform the de novo design of novel derivatives.

Base ScaffoldModificationEffect on ActivityTarget
Pyrrolidine AmideIntroduction of small, lipophilic 3-phenyl substituentsIncreased inhibitory potencyNAAA rsc.org
Pyrrolidine AmideUse of conformationally flexible linkersIncreased inhibitory potency but reduced selectivityNAAA vs. FAAH rsc.org
α-amino-β-lactoneIncreased steric bulk at the β-positionDecreased inhibitory potency, improved stabilityNAAA nih.gov
α-amino-β-lactoneCarbamate derivatives vs. Amide analoguesCarbamates showed higher activity and stabilityNAAA nih.gov
OleoylethanolamideReplacement of cis-olefin with a diethylsilyl groupExhibited PPARα/δ agonistic activityPPARs nih.gov

Virtual Screening Methodologies for Novel Ligand Identification

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This methodology can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the target protein. Molecular docking, a key component of SBVS, predicts the preferred orientation of a ligand when bound to a target to form a stable complex. For analogues of this compound, SBVS has been instrumental in identifying inhibitors of enzymes like FAAH. nih.gov Computational models of the FAAH active site allow for the docking of large compound libraries to identify potential inhibitors.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be employed. These techniques use the knowledge of known active ligands to identify other compounds with similar properties. nih.gov Pharmacophore modeling, a common LBVS technique, defines the essential three-dimensional arrangement of functional groups that are necessary for biological activity. This pharmacophore model is then used as a query to search for new molecules. This approach has been successfully used in the discovery of inhibitors for various targets relevant to fatty acid amide signaling.

The following table outlines the general workflow and key considerations in virtual screening methodologies applicable to the discovery of novel ligands related to this compound analogues.

Screening MethodPrincipleKey RequirementsApplication Example
Structure-Based Virtual Screening (SBVS)Utilizes the 3D structure of the target protein to dock and score potential ligands.High-resolution crystal structure of the target protein.Identifying inhibitors of Fatty Acid Amide Hydrolase (FAAH). nih.gov
Ligand-Based Virtual Screening (LBVS)Uses the properties of known active ligands to find new molecules with similar features.A set of known active and inactive molecules.Searching for potential ACE2 inhibitors from natural product databases. nih.gov
Molecular DockingPredicts the binding mode and affinity of a ligand within the active site of a target.3D structures of both the ligand and the target.Evaluating the binding of natural compounds to the ACE2 receptor. nih.gov
Pharmacophore ModelingCreates a 3D model of the essential features required for a ligand to be active.A set of structurally diverse active ligands.Not explicitly detailed for this compound analogues in the provided context, but a general and powerful LBVS technique.

Investigation of Biological Activities of N 2 Hydroxyethyl N Methyloctanamide and Analogues in Pre Clinical Systems

Enzyme Modulation Studies

The structure of N-(2-Hydroxyethyl)-N-methyloctanamide, featuring a fatty acid amide linked to an ethanolamine (B43304) head group, is characteristic of the N-acylethanolamine (NAE) family. nih.gov NAEs are known to interact with various enzymes, either as substrates or as modulators of activity. nih.gov

While no studies have directly assessed the inhibitory or activatory potency of this compound on specific enzymes, the broader class of N-acyl compounds and related structures have been investigated as enzyme modulators. A pertinent example for analogical assessment is the inhibition of beta-secretase (BACE1), an enzyme implicated in Alzheimer's disease. nih.gov

BACE1 is an aspartic protease that cleaves the amyloid precursor protein (APP), initiating the formation of amyloid-β (Aβ) peptides. nih.govnih.gov The inhibition of BACE1 is a key therapeutic strategy to reduce Aβ production. nih.govwikipedia.org Inhibitors of BACE1 are often designed to mimic the transition state of the enzyme-substrate complex. bachem.com While structurally distinct from typical BACE1 inhibitors, the amide linkage and lipophilic acyl chain of this compound are features that can contribute to interactions with enzyme active sites.

For instance, other lipid-like molecules and peptide derivatives have been developed as BACE1 inhibitors, demonstrating that a hydrophobic tail and a polar head group can be key pharmacophoric features. selleckchem.com The octanoyl chain of this compound provides lipophilicity, which could facilitate entry into the hydrophobic active site of enzymes like BACE1. However, without experimental data, its potential as a BACE1 inhibitor remains speculative.

Furthermore, other enzymes are known to be modulated by NAEs. For example, fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of many NAEs. nih.govwikipedia.org Compounds with the NAE scaffold can act as substrates or inhibitors of FAAH, thereby influencing the levels of endogenous NAEs and their associated signaling pathways. nih.gov

Enzyme Target (by analogy)Potential Role of this compoundBasis of Analogy
Beta-secretase (BACE1)Potential InhibitorGeneral structural features of lipophilic acyl chain and polar head group found in some enzyme inhibitors.
Fatty Acid Amide Hydrolase (FAAH)Potential Substrate/InhibitorBelongs to the N-acylethanolamine (NAE) class, which are known to interact with FAAH. nih.govwikipedia.org
Nicotinamide (B372718) N-Methyltransferase (NNMT)Potential ModulatorSome N-acyl compounds have been investigated as modulators of methyltransferases. nih.govnih.gov

The kinetic characterization of an enzyme-ligand interaction provides insight into the mechanism of inhibition or activation. This includes determining parameters such as the inhibition constant (Ki) or the Michaelis constant (Km) and maximum velocity (Vmax) in the presence of the compound. youtube.comyoutube.com

For a hypothetical interaction of this compound with an enzyme, several modes of inhibition could be proposed:

Competitive Inhibition: The compound could bind to the active site of the enzyme, competing with the natural substrate. This would increase the apparent Km of the enzyme, with no change in Vmax. youtube.com

Non-competitive Inhibition: The compound could bind to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency. This would decrease the Vmax, with no change in Km. youtube.com

Uncompetitive Inhibition: The compound would bind only to the enzyme-substrate complex, which would decrease both Vmax and Km. youtube.com

Irreversible Inhibition: The compound could form a covalent bond with the enzyme, leading to a permanent loss of activity. youtube.com

Without experimental data for this compound, it is not possible to definitively assign a kinetic profile. However, studies on inhibitors of enzymes like nicotinamide N-methyltransferase (NNMT) have shown that molecules designed to mimic substrates can act as potent inhibitors. nih.gov

Kinetic ParameterDescriptionPotential Impact by an Inhibitor
Km (Michaelis Constant)Substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for its substrate.Increased in competitive inhibition; unchanged in non-competitive inhibition; decreased in uncompetitive inhibition. youtube.comyoutube.com
Vmax (Maximum Velocity)The maximum rate of reaction when the enzyme is saturated with the substrate.Unchanged in competitive inhibition; decreased in non-competitive and uncompetitive inhibition. youtube.comyoutube.com
Ki (Inhibition Constant)A measure of the potency of an inhibitor; it represents the concentration of inhibitor required to decrease the maximal rate of the reaction by half.A lower Ki value indicates a more potent inhibitor.

Antimicrobial Activity Research (as observed for related compounds)

The antimicrobial activity of compounds is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Studies on various N-acyl compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, certain N-substituted benzimidazole (B57391) carboxamides have shown antibacterial activity, particularly against the Gram-positive strain Enterococcus faecalis.

Although not a direct analogue, the investigation of N-((4-sulfamoylphenyl)carbamothioyl) amides against mycobacterial strains provides a framework for how such screening is conducted. These compounds were tested against Mycobacterium tuberculosis, and their inhibition constants (Ki) were determined. mdpi.com This highlights the potential for amide-containing structures to exhibit antibacterial properties.

A hypothetical screening of this compound would involve testing its efficacy against a panel of clinically relevant bacteria.

Bacterial Strain TypeExamplesPotential for Inhibition (by analogy)
Gram-positiveStaphylococcus aureus, Enterococcus faecalis, Bacillus subtilisSome amide-containing compounds have shown efficacy against these types of bacteria.
Gram-negativeEscherichia coli, Pseudomonas aeruginosaGenerally more resistant due to their outer membrane, but some novel amides have shown activity.
MycobacteriaMycobacterium tuberculosisRelated amide structures have been investigated as inhibitors of mycobacterial enzymes. mdpi.com

Similar to antibacterial screening, the antifungal potential of this compound can be inferred from related structures. For instance, hydroxyethyl (B10761427) naphthalimides have demonstrated antifungal potency against several fungal strains, including Aspergillus fumigatus, Candida tropicalis, and Candida parapsilosis. The introduction of a hydroxyethyl group was suggested to enhance antifungal activity through improved biomolecular interactions.

The evaluation of this compound would likely involve testing against a range of pathogenic yeasts and molds.

Fungal PathogenCommon InfectionsPotential for Inhibition (by analogy)
Candida albicansCandidiasis (thrush, yeast infections)A common target for novel antifungal agents.
Aspergillus fumigatusAspergillosis (lung infections)Hydroxyethyl-containing compounds have shown activity against this mold.
Cryptococcus neoformansCryptococcosis (meningitis)A key target due to its impact on immunocompromised individuals.

The molecular mechanisms by which N-acyl compounds might exert antimicrobial effects are diverse. Based on studies of analogous compounds, several mechanisms can be proposed for this compound:

Disruption of Cell Membrane Integrity: The lipophilic octanoyl chain could intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of cellular contents, and cell death.

Inhibition of Essential Enzymes: As discussed in the enzyme modulation section, the compound could inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways. mdpi.com

Interference with Biofilm Formation: Many chronic infections are associated with microbial biofilms. Some fatty acid derivatives have been shown to interfere with the signaling pathways that regulate biofilm formation.

The presence of the N-(2-hydroxyethyl)-N-methyl head group adds polarity to the molecule, which could be crucial for its interaction with specific targets on the microbial cell surface or within the cell.

Receptor-Ligand Interaction Studies in Model Systems

The primary mode of action for many repellent amides involves interaction with insect olfactory receptors. Research into these interactions provides a framework for understanding how this compound might function.

Studies on analogous compounds like DEET have identified several potential target receptors in insects. The prevailing theory is that these amides disrupt the insect's ability to process olfactory cues, rather than acting as a simple repellent that insects actively avoid from a distance. mpg.de

One of the key targets identified is the odorant receptor (OR) complex. chemconnections.org Specifically, DEET has been shown to inhibit the function of heteromeric insect odorant receptors that require the highly conserved olfactory co-receptor, Orco (formerly known as OR83b). chemconnections.orgnih.gov By inhibiting these receptors, DEET can mask the scent of attractants like lactic acid, a component of human sweat, effectively making the host invisible to the insect. chemconnections.orgnih.gov

Further research has pointed to other potential receptor targets. For instance, DEET has been found to interact with octopamine (B1677172) receptors in insects. plos.orgnih.gov Octopamine is a critical neurotransmitter in invertebrates, and its modulation can lead to neuroexcitatory effects. plos.org In mammalian systems, DEET has been shown to act as an allosteric modulator of the M3 muscarinic receptor. nih.govresearchgate.net While this is a mammalian receptor, it highlights the potential for amide compounds to interact with a range of receptor types across different species.

Potential Target ReceptorOrganism/SystemProposed Mechanism of Action
Odorant Receptor (OR) Complex Insects (e.g., Anopheles gambiae, Drosophila melanogaster)Inhibition of odor-evoked currents, masking host odors. chemconnections.orgnih.gov
Octopamine Receptors Insects (e.g., housefly larvae)Neuroexcitation through receptor activation. plos.orgnih.gov
M3 Muscarinic Receptor Mammalian (endothelial cells)Allosteric modulation, leading to downstream cellular effects. nih.govresearchgate.net
Ion Channels (Na+, K+) Mammalian (rat cortical neurons)Blockade of ion channels, potentially contributing to neurotoxicity at high concentrations. plos.orgdrugbank.com

Electrophysiological studies using Xenopus laevis oocytes expressing mosquito odorant receptors have been employed to assess the effects of repellents. smith.edu In these assays, the ability of a compound to inhibit odorant-evoked currents is measured. For example, DEET and other carboxamides have been shown to reversibly inhibit currents from AgOR2/AgOrco and AgOR8/AgOrco receptors in a dose-dependent manner. smith.edu

Competitive binding assays, often using a radiolabeled ligand, can determine the binding affinity of a test compound. nih.gov For DEET, studies have shown that it can inhibit acetylcholinesterase, but with a very low affinity (IC50 values in the millimolar range), suggesting this is not its primary target for repellency. plos.org In contrast, its effects on octopamine receptors and odorant receptors occur at much lower concentrations. plos.orgsmith.edu

Assay TypeModel SystemFindings for Analogous Compounds (DEET)
Two-Electrode Voltage Clamp Xenopus laevis oocytes expressing mosquito odorant receptorsReversible, dose-dependent inhibition of odorant-evoked currents. smith.edu
Calcium Fluorescence Assay Sf21 insect cellsIncreased internal free calcium via octopamine receptors, an effect blocked by an antagonist. plos.org
Acetylcholinesterase Inhibition Assay Insect and human acetylcholinesterasesPoor inhibition, with IC50 values in the 6–12 mM range. plos.orgnih.gov

Cellular and Molecular Biology Research in Non-Human Cell Lines

Investigating the effects of a compound on cellular processes and gene expression can reveal its broader biological impact beyond receptor-level interactions.

Research on DEET has demonstrated that it can influence cellular processes in a dose-dependent manner. In a study using sinonasal epithelial cells (SNECs), DEET exposure led to a significant reduction in cell growth and viability. nih.gov High concentrations resulted in complete cell disintegration, while lower concentrations inhibited proliferation and caused morphological changes. nih.gov

In another study focusing on endothelial cells, DEET was found to stimulate processes that lead to angiogenesis, including proliferation, migration, and adhesion. nih.govresearchgate.net This effect was linked to its modulation of the M3 muscarinic receptor. nih.govresearchgate.net

Studies on a related fatty acid amide, N-(2-Hydroxyethyl)hexadecanamide (Palmitoylethanolamide or PEA), have shown that it can inhibit the proliferation of human breast cancer cell lines (MDA-MB-231 and MCF-7) and alter their nuclear morphology. nih.gov

Cell Line/SystemCompoundObserved Effects on Cellular Processes
Sinonasal Epithelial Cells (SNECs) DEETDose-dependent reduction in cell viability and proliferation; morphological changes. nih.gov
Endothelial Cells DEETStimulation of proliferation, migration, and adhesion (pro-angiogenic effects). nih.govresearchgate.net
Human Breast Cancer Cells (MDA-MB-231, MCF-7) N-(2-Hydroxyethyl)hexadecanamide (PEA)Inhibition of proliferation, alteration of nuclear morphology, and attenuation of wound closure ability. nih.gov
B6C3F1 Mice Splenic Lymphocytes DEETNo significant effect on T- or B-cell mitogen-induced proliferation. oup.com

Exposure to amide compounds can lead to changes in gene expression and protein regulation, providing insights into their molecular mechanisms.

In the context of N-(2-Hydroxyethyl)hexadecanamide (PEA) and its effects on breast cancer cells, exposure led to the upregulation of genes involved in apoptosis and cell-cycle arrest, such as P21, P53, BAX, and CASPASE-8. nih.gov Concurrently, the anti-apoptotic gene BCL-2 was downregulated. nih.gov This indicates a pro-apoptotic mechanism of action in these cancer cells. nih.gov

Studies on fatty acid amides in plant systems have also shown significant effects on gene expression. Overexpression of fatty acid amide hydrolase (FAAH), an enzyme that metabolizes N-acylethanolamines (a class of fatty acid amides), altered the expression of genes related to plant defense and phytohormone signaling. pnas.orgresearchgate.net Specifically, lower levels of transcripts for plant defense genes were observed in FAAH-overexpressing plants. researchgate.net While these are plant systems, they demonstrate the potential for fatty acid amides and their metabolic pathways to have profound effects on gene regulation.

Organism/Cell LineCompound/SystemKey Findings in Gene/Protein Regulation
Human Breast Cancer Cells (MDA-MB-231, MCF-7) N-(2-Hydroxyethyl)hexadecanamide (PEA)Upregulation of pro-apoptotic genes (P21, P53, BAX, CASPASE-8); downregulation of anti-apoptotic gene (BCL-2). nih.gov
Arabidopsis thaliana Fatty Acid Amide Hydrolase (FAAH) overexpressionAltered expression of genes involved in phytohormone signaling and plant defense. researchgate.net
Endothelial Cells DEETEnhancement of VEGF expression. nih.govresearchgate.net

Metabolic Fate and Biotransformation Research on N 2 Hydroxyethyl N Methyloctanamide

Identification of Enzymatic Hydrolysis Pathways

The hydrolysis of an amide bond represents a fundamental metabolic pathway. However, the structure of N-(2-Hydroxyethyl)-N-methyloctanamide, specifically its nature as a tertiary amide, renders it significantly resistant to this type of degradation. Unlike primary and secondary amides, which are readily hydrolyzed by a wide range of amidase and protease enzymes, tertiary amides present considerable steric hindrance and electronic properties that challenge enzymatic action. acs.orgresearchgate.netlibretexts.orgumich.edu

The stability of the tertiary amide bond is largely due to its planar, resonance-stabilized structure, which makes the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by water, a key step in hydrolysis. mdpi.com Most common proteases and amidases are adapted for the hydrolysis of secondary (peptide) bonds and operate via a mechanism involving a "syn" spatial arrangement of the nucleophile and a catalytic base relative to the amide bond. researchgate.net This mechanism is often ineffective for tertiary amides. acs.orgresearchgate.net

Despite this inherent stability, specialized biocatalysts capable of cleaving planar, tertiary amide bonds have been identified. These enzymes often employ a distinct mechanism that involves an "anti" nucleophilic attack, where the enzyme's nucleophile and general acid are positioned on opposite faces of the amide group. acs.orgresearchgate.netnih.gov This alternative geometry overcomes the stereoelectronic hurdles presented by the tertiary amide.

Therefore, while enzymatic hydrolysis of this compound to its constituent parts—octanoic acid and N-methylethanolamine—is a theoretically possible metabolic route, it is predicted to be a minor pathway compared to oxidative metabolism. The high stability of the tertiary amide bond suggests a slow rate of hydrolysis in a biological system. umich.edu

Role of Oxidative Enzymes (e.g., Cytochrome P450) in N-Alkyl Amide Metabolism

The primary route for the biotransformation of this compound is anticipated to be oxidative metabolism mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov CYPs are the principal enzymes responsible for the Phase I metabolism of a vast number of xenobiotics, and N-dealkylation is a well-established reaction they catalyze for compounds containing N-alkyl groups, including tertiary amines and amides. nih.govresearchgate.net

The mechanism for this transformation is oxidative N-dealkylation, which proceeds through the following steps:

Hydrogen Atom Abstraction: The CYP enzyme abstracts a hydrogen atom from the carbon atom alpha (α) to the amide nitrogen. washington.edu For this compound, this can occur on either the N-methyl group or the N-hydroxyethyl group.

Formation of a Carbinolamide Intermediate: The resulting carbon radical undergoes hydroxylation, forming an unstable N-hydroxyalkyl amide, also known as a carbinolamide. nih.gov Studies on other N-methyl amides have provided evidence for the formation of these stable carbinol intermediates. nih.gov

Spontaneous Cleavage: The carbinolamide is unstable and spontaneously decomposes. This cleavage breaks the carbon-nitrogen bond, releasing an aldehyde and the corresponding dealkylated secondary amide. nih.govwashington.edu

For this compound, two competing N-dealkylation pathways are possible:

N-demethylation: Oxidation of the methyl group leads to the formation of N-(2-Hydroxyethyl)octanamide and formaldehyde.

N-de(hydroxyethyl)ation: Oxidation of the hydroxyethyl (B10761427) group yields N-methyloctanamide and glycolaldehyde.

Table 1: Cytochrome P450 Isozymes Implicated in Amide Metabolism This table is based on general amide metabolism and does not represent specific data for this compound.

CYP Isozyme FamilyGeneral Role in Amide/Amine MetabolismReference
CYP3A4Major enzyme in human liver responsible for the metabolism of a wide range of drugs, including those with amide and amine functionalities. Known to perform N-dealkylation. nih.gov
CYP2C9Contributes to the metabolism of various drugs and is known to be involved in the oxidation of amides. nih.gov
CYP2D6Important for the metabolism of many neuropsychiatric drugs containing amine groups; participates in N-dealkylation. nih.gov
CYP1A2Involved in the metabolism of several amides and aromatic amines. nih.gov

Characterization of Metabolites and Conjugation Products

Based on the enzymatic pathways discussed, a profile of potential Phase I and Phase II metabolites for this compound can be predicted.

Phase I Metabolites: These are the direct products of hydrolysis and oxidation. The aldehyde products from N-dealkylation would likely be rapidly oxidized further by enzymes such as aldehyde dehydrogenase to their corresponding carboxylic acids.

Phase II Metabolites: The primary metabolites, particularly those containing hydroxyl or carboxyl groups, can undergo conjugation reactions. This process, known as Phase II metabolism, increases their water solubility and facilitates excretion.

Glucuronidation: The hydroxyl group on the parent compound or on the N-(2-Hydroxyethyl)octanamide metabolite can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). Similarly, the octanoic acid metabolite can form an acyl-glucuronide.

Sulfation: The primary hydroxyl group is also a potential site for sulfation by sulfotransferases (SULTs).

Table 2: Predicted Metabolites of this compound

Metabolic PathwayPrimary Metabolite(s)Potential Subsequent Metabolite(s)Potential Conjugation Product(s)
Hydrolysis (Minor) Octanoic acid N-methylethanolamine-Octanoyl-glucuronide
Oxidative N-Dealkylation (Major) N-demethylation: N-(2-Hydroxyethyl)octanamide FormaldehydeFormic acidN-(2-O-glucuronyl-ethyl)octanamide N-(2-O-sulfo-ethyl)octanamide
N-de(hydroxyethyl)ation: N-methyloctanamide GlycolaldehydeGlycolic acid-

Impact on Endogenous Metabolic Networks (e.g., by analogy to N-methyltransferase activities)

The introduction of an exogenous, N-methylated compound like this compound and its subsequent metabolism could theoretically interact with endogenous metabolic networks, particularly those involving methylation. This discussion proceeds by analogy, as direct evidence is lacking.

The body's methylation reactions are critical for regulating epigenetics (DNA and histone methylation), synthesizing essential molecules (e.g., creatine, phosphatidylcholine), and metabolizing neurotransmitters. researchgate.net These reactions are catalyzed by a class of enzymes called methyltransferases, which almost universally use S-adenosyl-L-methionine (SAM) as the methyl group donor. mdpi.comnih.gov The ratio of SAM to its demethylated product, S-adenosyl-L-homocysteine (SAH), is a critical indicator of the cell's "methylation potential." researchgate.net

Glycine N-methyltransferase (GNMT) and nicotinamide (B372718) N-methyltransferase (NNMT) are two key enzymes that regulate the levels of SAM and the SAM/SAH ratio. researchgate.netnih.gov NNMT, in particular, catalyzes the N-methylation of nicotinamide (a form of Vitamin B3) and other pyridine (B92270) compounds and is increasingly recognized as a major regulator of cellular energy and metabolic pathways. nih.gov

While the N-demethylation of this compound is a catabolic process driven by CYPs, not a direct interaction with methyltransferases, its presence could have indirect effects. High systemic concentrations of the parent compound or its metabolites could potentially act as competitive or non-competitive inhibitors of various enzymes, including methyltransferases, although such interactions are highly speculative without specific data. For example, abnormal expression or activity of NNMT is linked to various metabolic diseases. nih.gov The introduction of a novel substrate for methylation-demethylation cycles could perturb the delicate balance of the cellular methyl pool, but confirming such an impact would require dedicated investigation.

Computational Chemistry and Cheminformatics Applications for N 2 Hydroxyethyl N Methyloctanamide Research

Molecular Docking and Molecular Dynamics Simulations

Molecular modeling techniques, including docking and dynamics simulations, are fundamental to understanding how a molecule like N-(2-Hydroxyethyl)-N-methyloctanamide might interact with biological systems at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for identifying potential protein targets and understanding the structural basis of ligand-receptor interactions.

For the N-acyl ethanolamide class, molecular docking has been instrumental in elucidating interactions with key proteins of the endocannabinoid system. For instance, studies on anandamide (B1667382), a well-known NAE, have used docking to explore its binding to the cannabinoid CB1 receptor and the metabolic enzyme fatty acid amide hydrolase (FAAH). nih.govnih.gov These studies help identify the specific amino acid residues involved in binding and predict the affinity of the ligand for the protein's active site.

This same approach could be applied to this compound to screen for potential protein interactions. By docking the compound against a library of protein structures, researchers could generate hypotheses about its biological targets, which could then be validated experimentally. The presence of the N-methyl and hydroxyethyl (B10761427) groups on the ethanolamine (B43304) head would be of particular interest, as these modifications would likely alter the binding modes compared to unsubstituted NAEs.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, revealing information about their conformational flexibility, stability, and interactions with their environment. mdpi.com MD simulations of anandamide within a phospholipid bilayer have shown that its polar headgroup tends to reside at the lipid-water interface, while the nonpolar acyl chain extends into the membrane's hydrocarbon core. nih.gov These simulations also revealed that while an elongated conformation is preferred, the molecule is highly flexible and can adopt numerous conformations. nih.gov

For this compound, MD simulations could be employed to:

Analyze Conformational Preferences: Determine the most stable three-dimensional shapes of the molecule in different environments, such as in an aqueous solution or embedded within a cell membrane.

Simulate Membrane Interaction: Model its behavior within a lipid bilayer to predict its orientation and potential to cross cell membranes, which is crucial for its lifecycle from synthesis to degradation. nih.gov

The stability of ligand-protein complexes predicted by docking can also be further assessed using MD simulations, providing a more dynamic and accurate picture of the binding interaction. researchgate.net

Chemoinformatics Databases and Data Mining for N-Acyl Ethanolamide Research

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information, enabling researchers to identify trends and make predictions about the properties and activities of chemical compounds.

Publicly accessible chemical databases are foundational to modern chemical research. Repositories like PubChem, ChEBI, and LIPID MAPS serve as central sources for structural information, physicochemical properties, and biological activity data for millions of compounds. nih.govmetabolomicsworkbench.orgmdpi.com

For this compound, PubChem provides essential identifying information and predicted properties, even in the absence of extensive experimental data. uni.lu These databases are critical for compiling datasets of related N-acyl ethanolamides, which can then be mined to uncover relationships between chemical structure and biological function. mdpi.comnih.gov

Table 1: Structural and Predicted Data for this compound

Identifier/PropertyValueSource
Molecular FormulaC11H23NO2 uni.lu
IUPAC NameThis compound uni.lu
InChIKeyGYMBMKPFELGDCD-UHFFFAOYSA-N uni.lu
SMILESCCCCCCCC(=O)N(C)CCO uni.lu
Monoisotopic Mass201.17288 Da uni.lu
XlogP (Predicted)2.0 uni.lu

Structure-Activity Relationship (SAR) studies investigate how changes in a molecule's structure affect its biological activity. By systematically modifying a chemical scaffold and measuring the resulting activity, researchers can build models that predict the potency and selectivity of new compounds.

For the N-acyl ethanolamide class, SAR studies have been crucial for understanding their pharmacology. Research has shown that modifications to the ethanolamine head group or the length and saturation of the fatty acyl chain can dramatically alter a compound's affinity for cannabinoid receptors, transport proteins, and metabolic enzymes like FAAH and N-acylethanolamine acid amidase (NAAA). nih.govrsc.org For example, replacing the ethanolamine head group of anandamide with other moieties can produce high-affinity inhibitors of both the anandamide transporter and FAAH. nih.gov

By mining bioactivity data for a series of NAEs from databases, researchers can develop quantitative structure-activity relationship (QSAR) models. These statistical models could be used to predict the biological activity of this compound and to guide the design of novel analogues with potentially enhanced or more specific therapeutic effects. nih.govrsc.org

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are used to model the electronic structure of molecules with high accuracy. These methods can predict a wide range of properties, including molecular orbital energies, charge distributions, and the transition states of chemical reactions.

For a molecule like this compound, QM calculations could be applied to:

Determine Charge Distribution: Calculate the partial atomic charges on the atoms of the amide and hydroxyl functional groups. This information is critical for understanding its polarity, solubility, and ability to form hydrogen bonds, which are key determinants of ligand-receptor interactions.

Analyze Molecular Orbitals: Investigate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict the molecule's chemical reactivity and sites susceptible to metabolic attack.

Refine Molecular Mechanics Parameters: Use QM-derived data to improve the accuracy of the force fields used in molecular dynamics simulations, leading to more reliable predictions of the molecule's dynamic behavior.

While computationally intensive, QM calculations provide a level of detail about electronic structure and reactivity that is unattainable with classical molecular mechanics methods, offering a deeper understanding of the fundamental chemical properties of this compound.

Prediction of Spectroscopic Properties

Computational methods, most notably Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of molecules like this compound. nih.govnih.gov These predictions are invaluable for interpreting experimental spectra, confirming molecular structure, and understanding the electronic and vibrational characteristics of the compound.

Theoretical calculations can generate predicted data for a range of spectroscopic techniques:

Infrared (IR) and Raman Spectroscopy: By calculating the vibrational frequencies of the molecule, computational models can predict the positions and intensities of peaks in its IR and Raman spectra. This is useful for assigning specific vibrational modes to observed experimental bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated, aiding in the complete assignment of NMR spectra, which is fundamental for structural elucidation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and generate a theoretical UV-Vis spectrum, providing insights into the compound's chromophoric properties. nih.gov

While detailed computational spectroscopic studies specifically for this compound are not extensively published, cheminformatics tools have been used to predict certain physical properties. For instance, the predicted Collision Cross Section (CCS) values, which are relevant for ion mobility-mass spectrometry, have been calculated. uni.lu These values are crucial for identifying the compound in complex mixtures.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 202.18016 151.9
[M+Na]⁺ 224.16210 156.1
[M-H]⁻ 200.16560 151.4
[M+NH₄]⁺ 219.20670 170.9
[M+K]⁺ 240.13604 155.8
[M+H-H₂O]⁺ 184.17014 146.0
[M+HCOO]⁻ 246.17108 173.8
[M+CH₃COO]⁻ 260.18673 191.1

Data calculated using CCSbase.

Reaction Mechanism Elucidation

Computational chemistry provides a virtual laboratory to explore the pathways of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can gain a deep understanding of its mechanism, which is often difficult to probe experimentally.

Quantum chemical calculations can be used to:

Identify Intermediates and Transition States: The structures of transient species, such as intermediates and transition states, along a reaction coordinate can be located and characterized.

Determine Reaction Energetics: The activation energies and reaction enthalpies can be calculated, providing quantitative insights into the feasibility and kinetics of a proposed mechanism. mdpi.com This allows for the comparison of different potential pathways to determine the most favorable route.

Analyze Steric and Electronic Effects: Computational models can reveal how steric hindrance and electronic factors influence the regioselectivity and stereoselectivity of a reaction. mdpi.com

For this compound, such studies could elucidate the mechanisms of its synthesis, for example, the amide bond formation step. Furthermore, computational modeling could be applied to understand its degradation pathways under various environmental or biological conditions, predicting potential breakdown products and the kinetics of these processes. While specific mechanistic studies on this molecule are not prominent in the literature, the methodologies are well-established for analogous compounds. mdpi.com

Future Research Directions and Non Clinical Translational Perspectives

Exploration of N-(2-Hydroxyethyl)-N-methyloctanamide as a Chemical Probe in Biological Systems

Chemical probes are essential tools for dissecting complex biological pathways. By modifying the structure of this compound, it can be transformed into a versatile probe to identify its interacting proteins and elucidate its mechanism of action. This approach has been successfully used to study other lipid signaling molecules. universiteitleiden.nl

Future development of chemical probes based on this compound could include:

Affinity-Based Probes: These probes are designed to bind specifically to the target proteins of this compound. By attaching a reporter tag, such as biotin (B1667282) or a fluorescent dye, these probes can be used to isolate and identify binding partners through techniques like pull-down assays followed by mass spectrometry.

Photo-Affinity Probes: Incorporating a photoreactive group into the structure of this compound would allow for the formation of a covalent bond with its interacting proteins upon photo-irradiation. biorxiv.org This provides a more robust method for identifying transient or low-affinity interactions.

Fluorescent Probes: Attaching a fluorophore to this compound would enable the visualization of its subcellular localization and trafficking within living cells using advanced microscopy techniques.

The synthesis of these chemical probes would allow researchers to ask fundamental questions about the life cycle of this compound, from its site of action to its metabolic fate. ontosight.ainih.gov

Integration of Multi-Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological role of this compound, a systems-level approach integrating multiple "omics" technologies is indispensable. thermofisher.comnih.gov This multi-omics strategy allows for the simultaneous analysis of changes across the genome, transcriptome, proteome, and metabolome in response to this compound, thereby revealing its network-level effects.

Key multi-omics approaches that could be applied include:

Transcriptomics: Techniques like RNA-sequencing can identify genes whose expression is altered by this compound, providing insights into the signaling pathways it modulates.

Proteomics: By analyzing changes in protein expression and post-translational modifications, proteomics can reveal the downstream effectors of this compound signaling. mdpi.com

Metabolomics: This approach can identify changes in the broader metabolic profile of a cell or organism upon exposure to this compound, potentially uncovering novel metabolic pathways it influences. nih.gov

By integrating these datasets, researchers can construct comprehensive models of the compound's mechanism of action, moving beyond a single target to a network-wide perspective. mdpi.com This approach has been instrumental in understanding the complex roles of the broader endocannabinoid system. nih.gov

Collaborative Research Initiatives in N-Acyl Ethanolamide Chemistry and Biological Applications

Advancing the understanding of lesser-studied NAEs like this compound will require a concerted and collaborative effort. The complexity of lipid chemistry and biology necessitates interdisciplinary collaboration between synthetic chemists, biochemists, cell biologists, and computational scientists.

Future progress will be significantly enhanced by:

Formation of Research Consortia: Establishing consortia focused on the synthesis and biological evaluation of a diverse library of NAEs would accelerate the discovery of novel functions and therapeutic potentials.

Open-Access Databases: The development and maintenance of public databases, similar to the LIPID MAPS initiative, for NAEs would facilitate data sharing and collaboration. nih.gov These databases could house information on chemical structures, synthetic routes, analytical data, and biological activities.

Shared Research Platforms: Collaborative research centers, such as the Kansas Lipidomics Research Center, provide access to specialized instrumentation and expertise, which can lower the barrier to entry for researchers interested in studying NAEs. k-state.edu

Q & A

Q. What are the established synthetic routes for N-(2-Hydroxyethyl)-N-methyloctanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting methylamine derivatives with 2-hydroxyethyl precursors under controlled anhydrous conditions. A common approach involves reacting N-methyloctanamide with 2-chloroethanol in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours . Optimization may include adjusting stoichiometry, solvent choice, or catalyst use (e.g., DMAP for enhanced acylation efficiency). Purity is confirmed via TLC or HPLC, with yields typically ranging from 60–85%.

Q. What analytical techniques are critical for characterizing this compound, and how are data contradictions resolved?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyethyl group at δ 3.5–3.7 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 216.2).
  • Infrared (IR) Spectroscopy : Detection of amide C=O stretching (~1650 cm1^{-1}) and hydroxyl O-H bands (~3300 cm1^{-1}).
    Contradictions in data (e.g., unexpected peaks) are resolved via cross-validation with alternative methods (e.g., X-ray crystallography if crystalline) or computational simulations (DFT for predicted vibrational modes) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic structure and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electronic properties, such as:
  • HOMO-LUMO gaps : Predicting redox behavior (e.g., ~5.2 eV for stability in oxidative environments).
  • Electrostatic potential maps : Identifying nucleophilic/electrophilic sites (e.g., hydroxyethyl oxygen as a hydrogen-bond donor).
    Thermochemical accuracy is improved by incorporating exact exchange terms, as demonstrated in Becke’s hybrid functionals, which reduce errors in atomization energies to <3 kcal/mol .

Q. What role does the hydroxyethyl group play in enhancing the compound’s utility in drug delivery systems?

  • Methodological Answer : The hydroxyethyl moiety improves aqueous solubility and biocompatibility. Experimental designs include:
  • Lipid-based formulations : Incorporating the compound into micelles or liposomes, with dynamic light scattering (DLS) used to assess particle size (e.g., 50–200 nm).
  • Permeability assays : Using Caco-2 cell monolayers to evaluate intestinal absorption, where hydroxyethyl derivatives show 20–30% higher permeability than non-polar analogs .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Methodological Answer : Stability studies involve:
  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~180°C.
  • Hydrolytic Stability : pH-dependent degradation; stable in neutral buffers (t1/2_{1/2} > 6 months at 25°C) but hydrolyzes rapidly under acidic (pH 2, t1/2_{1/2} ~48 hours) or alkaline (pH 10, t1/2_{1/2} ~24 hours) conditions.
    Storage recommendations: Tightly sealed containers in dry, ventilated environments, away from strong oxidizers .

Q. What mechanistic insights explain the compound’s reactivity in enzymatic or catalytic systems?

  • Methodological Answer : Mechanistic studies use:
  • Kinetic Isotope Effects (KIE) : To probe rate-determining steps in hydrolysis (e.g., kH/kDk_{H}/k_{D} ~2.5 indicating proton transfer).
  • Enzymatic Assays : Incubation with esterases or amidases to track metabolite formation (e.g., N-methyloctanamide as a primary byproduct).
    Computational docking (AutoDock Vina) predicts binding affinities to enzyme active sites (e.g., ΔG = −7.2 kcal/mol with human carboxylesterase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.